molecular formula C32H26N2O9 B12360853 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate

Cat. No.: B12360853
M. Wt: 582.6 g/mol
InChI Key: WJPIMCZGCQTYLK-YJDNVBHCSA-N
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Description

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including benzoyloxy, dioxo-diazinan, and ethynyloxolan, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of the ethynyl group. The benzoyloxy groups are then added through esterification reactions. The final step involves the incorporation of the dioxo-diazinan moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The dioxo-diazinan moiety can be reduced to form amines.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines from the dioxo-diazinan moiety.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups may facilitate binding to enzymes or receptors, while the dioxo-diazinan moiety can participate in redox reactions. The ethynyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate is unique due to its combination of functional groups and stereochemistry

Properties

Molecular Formula

C32H26N2O9

Molecular Weight

582.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H26N2O9/c1-2-32(43-29(38)23-16-10-5-11-17-23)26(42-28(37)22-14-8-4-9-15-22)24(20-40-27(36)21-12-6-3-7-13-21)41-30(32)34-19-18-25(35)33-31(34)39/h1,3-17,24,26,30H,18-20H2,(H,33,35,39)/t24-,26-,30-,32-/m1/s1

InChI Key

WJPIMCZGCQTYLK-YJDNVBHCSA-N

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C#CC1(C(C(OC1N2CCC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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